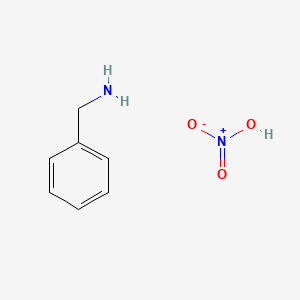
Nitric acid;phenylmethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The preparation of phenylmethanamine typically involves the reduction of nitrobenzene. Nitrobenzene is first synthesized by treating benzene with a mixture of concentrated nitric acid and concentrated sulfuric acid at a temperature not exceeding 50°C. The resulting nitrobenzene is then reduced to phenylmethanamine using a mixture of tin and concentrated hydrochloric acid, followed by the addition of sodium hydroxide to neutralize the solution .
Industrial Production Methods
Industrial production of nitric acid involves the Ostwald process, which oxidizes ammonia to nitric oxide, followed by further oxidation to nitrogen dioxide and absorption in water to produce nitric acid . Phenylmethanamine can be produced on an industrial scale by catalytic hydrogenation of benzyl cyanide or by the reduction of benzyl chloride with ammonia.
化学反応の分析
Types of Reactions
Phenylmethanamine undergoes various chemical reactions, including:
Oxidation: Phenylmethanamine can be oxidized to benzaldehyde or benzoic acid under specific conditions.
Reduction: Nitrobenzene is reduced to phenylmethanamine using reducing agents like tin and hydrochloric acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Tin and hydrochloric acid are commonly used for the reduction of nitrobenzene to phenylmethanamine.
Substitution: Acyl chlorides and acid anhydrides are used in substitution reactions with phenylmethanamine.
Major Products
Oxidation: Benzaldehyde, benzoic acid
Reduction: Phenylmethanamine
Substitution: N-phenylethanamide
科学的研究の応用
Phenylmethanamine and its derivatives have significant applications in various scientific fields:
Chemistry: Used as intermediates in organic synthesis and as building blocks for more complex molecules.
Biology: Studied for their interactions with biological molecules and potential as enzyme inhibitors.
Medicine: Investigated for their potential therapeutic effects, including as precursors to pharmaceuticals.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism of action of phenylmethanamine involves its interaction with various molecular targets. The lone pair of electrons on the nitrogen atom can participate in nucleophilic reactions, making it a versatile compound in organic synthesis . In biological systems, phenylmethanamine can interact with enzymes and receptors, potentially inhibiting their activity or altering their function .
類似化合物との比較
Phenylmethanamine can be compared with other primary amines, such as methylamine and ethylamine. While all these compounds contain an amine group, phenylmethanamine’s benzene ring imparts unique properties, such as increased stability and reactivity in certain reactions . Similar compounds include:
Methylamine: A simple primary amine with a single carbon chain.
Ethylamine: A primary amine with a two-carbon chain.
Phenylmethanamine’s unique structure allows it to participate in a broader range of chemical reactions and makes it a valuable compound in various scientific and industrial applications.
特性
CAS番号 |
49580-44-1 |
|---|---|
分子式 |
C7H10N2O3 |
分子量 |
170.17 g/mol |
IUPAC名 |
nitric acid;phenylmethanamine |
InChI |
InChI=1S/C7H9N.HNO3/c8-6-7-4-2-1-3-5-7;2-1(3)4/h1-5H,6,8H2;(H,2,3,4) |
InChIキー |
IYPATBNFQGRBSH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN.[N+](=O)(O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


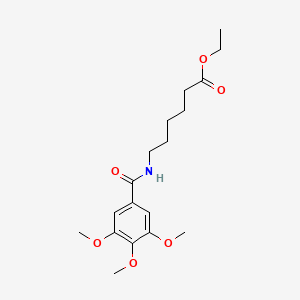
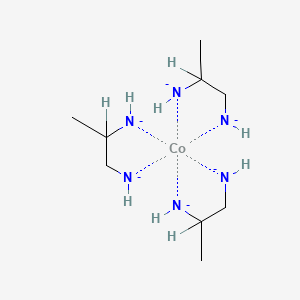
![(E)-1-[4-(Heptyloxy)phenyl]-N-(4-pentylphenyl)methanimine](/img/structure/B14667885.png)

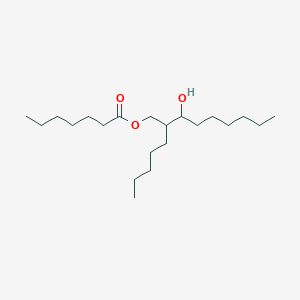
![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-pentadecylphenol](/img/structure/B14667902.png)
![1h-Phenaleno[1,2-d]thiazole](/img/structure/B14667908.png)

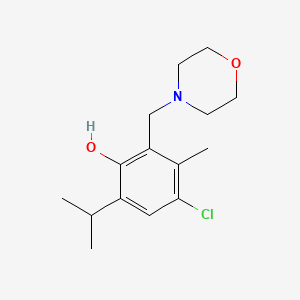
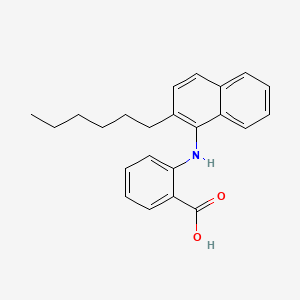
![Ethyl 2-cyano-3-[(6-methylpyridin-2-yl)amino]prop-2-enoate](/img/structure/B14667930.png)

![N,2-Dimethyl-5-[(E)-(morpholin-4-yl)diazenyl]-N-phenylbenzene-1-sulfonamide](/img/structure/B14667937.png)

